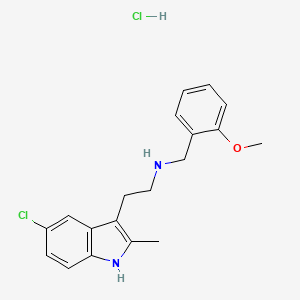
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of azetidinols and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
- Optimized Synthesis Processes : An optimized process for synthesizing 1-benzylazetidin-3-ol, a starting material for azetidin-3-ol hydrochloride, has been developed. This process uses economically viable materials and methods, leading to more efficient production of azetidin-3-ol hydrochloride and related compounds (Reddy et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity : Novel azetidin-2-ones have been synthesized with considerable antibacterial and antifungal activity. These include compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, showing promise as potential antimicrobial agents (Adem et al., 2022).
Chemical Structure and Properties
- Molecular Structure Analysis : Studies on the crystal and molecular structure of related compounds, like 1-(Diphenylmethyl)azetidin-3-ol, provide insights into the chemical properties and potential applications of azetidin-3-ol derivatives (Ramakumar et al., 1977).
Building Blocks for Chemical Synthesis
- Use in Constructing Complex Molecules : Azetidin-2-ones, including variants of azetidin-3-ol hydrochloride, have been used as building blocks for creating complex molecules like trifluoromethyl-containing aminopropanes and 1,4-dioxan-2-ones. This showcases their utility in diverse synthetic applications (Dao Thi et al., 2018).
Biochemical Evaluation
- Antitumor Properties : Some azetidin-2-ones have been evaluated for their antiproliferative properties, with certain compounds demonstrating potent activity against breast cancer cells and disrupting microtubular structures, indicating potential as antitumor agents (Greene et al., 2016).
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONHRWZKKDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC(=C2)F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)
![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)
![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)
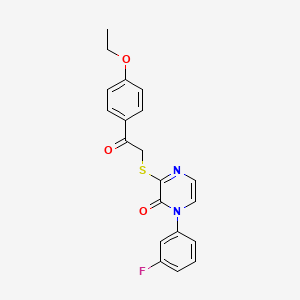
![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)
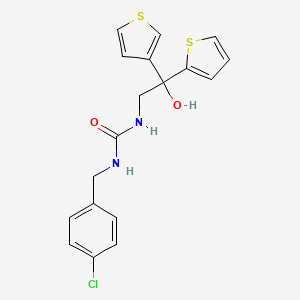
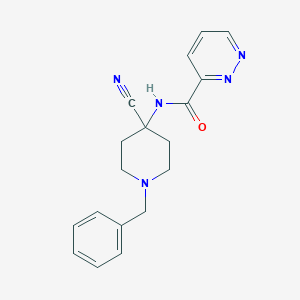
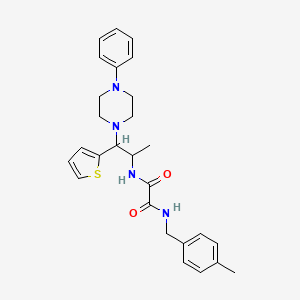
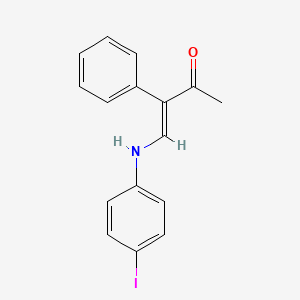
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
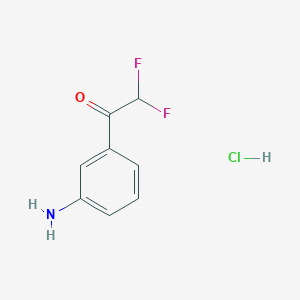
![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)
